2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic acetamide derivative featuring a bicyclic thieno[3,4-c]pyrazole moiety linked to an o-tolyl group and a 3,4-dimethoxyphenylacetamide side chain. Structurally, it combines electron-donating methoxy groups (on the phenyl ring) and sterically hindered o-tolyl substituents, which may influence its physicochemical and biological properties. Such compounds are of interest due to their structural resemblance to bioactive molecules, including penicillin derivatives and coordination ligands .
Synthesis likely involves coupling 3,4-dimethoxyphenylacetic acid with a thieno[3,4-c]pyrazole amine precursor, analogous to methods reported for related acetamides (e.g., using carbodiimide-mediated activation in dichloromethane with triethylamine) .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-6-4-5-7-18(14)25-22(16-12-29-13-17(16)24-25)23-21(26)11-15-8-9-19(27-2)20(10-15)28-3/h4-10H,11-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHMIHIZVXGIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel thienopyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antioxidant activities based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 421.52 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrazole derivatives. For instance, compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide have shown significant inhibitory effects on various cancer cell lines:
- Aurora Kinase Inhibition : Some thienopyrazole derivatives are potent inhibitors of Aurora kinases, which are crucial in cell division. A related compound demonstrated an IC50 of against Aurora-A kinase .
- Cell Line Studies : Compounds derived from pyrazole structures have been tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thienopyrazole A | A549 | 49.85 | Induces apoptosis |
| Thienopyrazole B | HCT116 | 0.067 | Aurora kinase inhibition |
2. Anti-inflammatory Activity
Thienopyrazoles exhibit significant anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes:
- Cytokine Inhibition : In vitro studies have shown that thienopyrazoles can reduce levels of TNF-alpha and IL-6 in activated macrophages .
- Mechanistic Insights : The anti-inflammatory action is partly attributed to the inhibition of NF-kB signaling pathways .
3. Antioxidant Activity
The antioxidant capacity of thienopyrazole derivatives has been evaluated using various models:
- Erythrocyte Protection : A study assessed the protective effects of thienopyrazole compounds against oxidative stress induced by 4-nonylphenol in red blood cells of Clarias gariepinus (African catfish). The treated groups showed significantly lower percentages of altered erythrocytes compared to controls .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound | 12 ± 1.03 |
Case Studies
Several case studies have documented the efficacy of thienopyrazole derivatives in various biological assays:
- Efficacy Against Cancer : A series of thienopyrazoles were tested for their cytotoxic effects on multiple cancer cell lines, demonstrating IC50 values ranging from to , indicating significant potential as anticancer agents .
- Inflammation Models : In animal models of inflammation, thienopyrazoles reduced paw edema significantly compared to control groups, suggesting their utility in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between 2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide and analogous acetamide derivatives reported in the literature:
Key Observations:
- Aryl Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with electron-withdrawing Cl or F groups in analogs. This may enhance solubility in polar solvents compared to chlorinated derivatives .
- This could influence binding to biological targets or metal ions.
- Steric and Crystallographic Properties: The o-tolyl group in the target compound adds steric hindrance, possibly reducing crystal symmetry compared to less hindered analogs. Hydrogen-bonding patterns (e.g., N–H⋯N/O) likely differ due to the absence of a thiazol N-atom donor in the thienopyrazole system.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?
- Methodology :
- Classical Synthesis : Use stepwise condensation of intermediates, such as coupling the thieno[3,4-c]pyrazole core with the 3,4-dimethoxyphenylacetamide moiety under basic conditions (e.g., NaH in DMF) .
- Microwave-Assisted Synthesis : Optimize reaction time (e.g., 30–60 minutes) and temperature (80–100°C) to reduce by-products and improve yield .
- Key Steps :
Formation of the thieno-pyrazole scaffold via cyclization.
Amide bond formation via carbodiimide coupling agents (e.g., EDC·HCl) .
- Validation : Confirm intermediate structures using -NMR and -NMR at each step .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze -NMR shifts for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯N motifs) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the amide bond .
- Handling : Use inert atmospheres (N/Ar) during synthesis to minimize oxidation of the thieno-pyrazole ring .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions (e.g., at the pyrazole N-position) .
- Reaction Path Search : Apply algorithms (e.g., GRRM) to explore feasible intermediates and reduce trial-and-error experimentation .
- Case Study : For analogs like N-(2-(4-chlorophenyl)-thieno-pyrazol-3-yl)acetamide, computational screening identified optimal catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling .
Q. How should researchers address contradictions in biological activity data for this compound?
- Strategy :
Target Validation : Use CRISPR/Cas9 knockout models to confirm the compound’s interaction with suspected targets (e.g., kinases or GPCRs) .
Assay Optimization : Test under varied pH (6.5–7.5) and temperature (25°C vs. 37°C) to identify confounding factors .
Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC values normalized to cell viability controls) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Design Framework :
- Factorial Design : Vary substituents (e.g., methoxy vs. ethoxy groups) and monitor effects on bioactivity .
- Table 1 : SAR Parameters for Derivatives
| Variable | Range Tested | Key Observation |
|---|---|---|
| o-Tolyl Group | H, Cl, F | Fluorine substitution increased solubility by 30% |
| Methoxy Position | 3,4- vs. 2,5- | 3,4-Dimethoxy enhanced binding affinity by 2-fold |
Q. How can researchers improve yield in multi-step syntheses of this compound?
- Process Optimization :
- Catalyst Screening : Test Pd/C, NiCl, or organocatalysts for key steps like cyclization .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for amidation; switch to THF for acid-sensitive intermediates .
- By-Product Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates .
Data-Driven Research Challenges
Q. What statistical methods are recommended for analyzing dose-response data?
- Tools :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- ANOVA : Compare efficacy across derivatives with Tukey’s post hoc test (p < 0.05) .
Q. How can researchers resolve spectral overlaps in NMR characterization?
- Solutions :
- 2D NMR Techniques : Use HSQC to correlate - signals and COSY to identify coupling partners .
- Deuterated Solvents : Switch from CDCl to DMSO-d to shift residual solvent peaks away from critical regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
